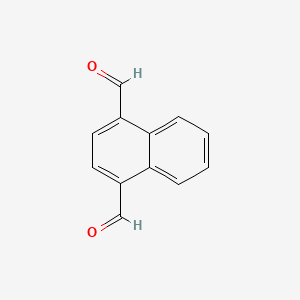

Naphthalene-1,4-dicarbaldehyde

描述

Naphthalene-1,4-dicarbaldehyde (CAS: 38153-01-4, C₁₂H₈O₂, MW: 184.19) is a bifunctional aromatic aldehyde with applications in organic synthesis and materials science. Its structure comprises a naphthalene core substituted with aldehyde groups at the 1- and 4-positions. The compound is synthesized via palladium-catalyzed reactions, such as the treatment of 1,4-dibromonaphthalene with carbon monoxide under specific conditions . It is primarily used in research settings, notably in constructing supramolecular frameworks (e.g., hydrogen-bonded binary SOFs for gas storage) and as a precursor for dihydropyridyl derivatives .

属性

IUPAC Name |

naphthalene-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFLAVKRRLBIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555551 | |

| Record name | Naphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38153-01-4 | |

| Record name | Naphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

From Naphthalene Derivatives

This compound can be derived from naphthalene-2,3-dicarbaldehyde through a multi-step synthesis. Improved syntheses and detailed characterizations of acene-2,3-dicarbaldehydes, including tetracene-2,3-dicarbaldehyde, have been reported.

From 2,3-Dihydroxynaphthalene

2,3-Dihydroxythis compound can be synthesized through the reaction of 2,3-dihydroxynaphthalene with benzaldehyde under basic conditions, such as in a sodium carbonate solution.

From 4-Bromo-1-naphthoic acid

Naphthalene-1,4-dicarboxylic acid can be prepared from 4-bromo-1-naphthoic acid via reaction with copper-(I) cyanide in polar aprotic solvents. The copper salt complex of 4-cyanonaphthoic acid is saponified in an alkaline medium to yield naphthalene-1,4-dicarboxylic acid.

- React 4-bromo-1-naphthoic acid with at least 1 mole of copper-(I) cyanide per mole of 4-bromonaphthoic acid in polar aprotic solvents, optionally with catalytic amounts of potassium iodide and copper sulfate.

- Saponify the resulting copper salt complex of 4-cyanonaphthoic acid in an alkaline medium.

- Combine 125.6 parts by weight of 4-bromo-1-naphthoic acid (melting point 219°-220°) and 51 parts by weight of copper-(I) cyanide (67-71% copper) in 330 parts by weight of dimethylformamide.

- Heat the mixture under reflux at 150°-160° C for 4 hours with stirring, precipitating the 4-cyano-1-naphthoic acid copper bromide complex.

- Cool to 100°C, dilute with 330 parts by weight of water, and stir for approximately one hour at room temperature.

- Filter the precipitate by suction and rinse with about 400 parts by weight of water.

- Introduce the isolated 4-cyanonaphthoic acid/copper bromide complex into 550 parts by weight of 20% sodium hydroxide solution and heat under reflux for 5 hours.

- Adjust the mixture to pH 7.0-7.5 with about 220 parts by weight of concentrated hydrochloric acid, filter off the copper oxide slurry by suction, and rinse the slurry with about 500 parts by weight of water in portions.

- Precipitate the naphthalene-1,4-dicarboxylic acid from the filtrate at pH 2 by adding about 100 parts by weight of concentrated hydrochloric acid.

- Filter the precipitate by suction and wash with water until free of chloride ions.

- Dry to obtain 92 parts by weight of practically colorless naphthalene-1,4-dicarboxylic acid with a melting point of 315°-320°.

Oxidation of 1-methyl-4-naphthoic acid

1,4-Naphthalenedicarboxylic acid can be prepared by oxidizing 1-methyl-4-naphthoic acid using air or dioxygen.

- Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.

- Add cobalt acetate, manganese acetate, and sodium acetate in a specific mass ratio.

- Heat the mixture to 90°C until all materials are dissolved, then add a catalyst and heat to 130°C.

- Pump air uniformly into the mixture.

- Cool and filter to obtain a crude product of 1,4-naphthalenedicarboxylic acid.

- Add acetic anhydride and replenish the catalyst to the mother liquor to react again with 1-methyl-4-naphthoic acid.

- Dissolve the crude product in water, add caustic soda flakes, and heat to 70-90°C.

- Adjust the pH to 7-8, add activated carbon, stir, and filter by suction.

- Heat to 70-90°C, adjust the pH below 2, and cool to 20-30°C to carry out centrifugal separation.

- Wash the solid material until neutral and dry to obtain the finished product.

Synthetic Strategies for Acene-2,3-Dicarbaldehydes

The synthesis of acene-2,3-dicarbaldehydes involves several steps that include oxidation and reduction reactions.

化学反应分析

Types of Reactions: Naphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Naphthalene-1,4-dicarboxylic acid.

Reduction: Naphthalene-1,4-dimethanol.

Substitution: Various substituted naphthalenes depending on the specific reaction conditions.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

Naphthalene-1,4-dicarbaldehyde serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules and ligands, particularly in the development of pharmaceuticals and specialty chemicals. Its unique structure allows for various chemical transformations, making it an essential intermediate in synthetic pathways.

Synthesis of Naphthalene-Heterocycle Hybrids

Recent studies have demonstrated the synthesis of novel naphthalene-heterocycle hybrids using NDC. These hybrids exhibit potent biological activities and are being explored for their potential as multitarget-directed drugs. For instance, naphthalene derivatives have been synthesized via tandem reactions to create compounds with diverse heterocyclic scaffolds, enhancing their therapeutic potential .

Biological Applications

Biochemical Assays and Drug Development

This compound is employed in biochemical assays due to its ability to form stable adducts with biological targets. It has been investigated for its role in developing affinity labels for receptors, such as mu-opioid receptors. The compound's fluorescence properties allow researchers to track the kinetics of receptor-ligand interactions effectively .

Enzyme Inhibition Studies

Research has shown that NDC can inhibit specific enzymes involved in disease processes. For example, studies on Babesia microti have indicated that naphthalene-based compounds can inhibit lactate dehydrogenase activity, suggesting potential applications in treating parasitic infections .

Material Science

Covalent Organic Frameworks (COFs)

This compound is also significant in materials science, particularly in the synthesis of covalent organic frameworks (COFs). These materials exhibit unique electrochemical properties due to the presence of redox-active sites introduced by NDC. Such COFs are being researched for applications in energy storage devices, such as supercapacitors.

Case Studies

- Affinity Labels for Opioid Receptors : A study demonstrated that attaching a naphthalene dicarboxaldehyde moiety to an opiate pharmacophore allowed researchers to follow the kinetics of cross-linking to mu-opioid receptors using fluorescence techniques. This proof-of-concept indicates the potential for developing novel ligands with enhanced tracking capabilities .

- Inhibition of Babesia microti : In vitro assays showed that naphthalene-based compounds could significantly inhibit the growth of Babesia microti parasites. The selectivity index and cytotoxicity profiles were evaluated to assess their therapeutic potential against this pathogen .

作用机制

The mechanism of action of naphthalene-1,4-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with primary amines, which is a key reaction in its use as a fluorescent probe. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis. The specific molecular targets and pathways involved in its biological activity are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzene-1,4-dicarbaldehyde Derivatives

Compounds like 2,5-bis(3-methylbutoxy)benzene-1,4-dicarbaldehyde (C₁₈H₂₄O₄) feature a benzene ring with alkoxy and aldehyde groups. The alkoxy substituents enhance solubility in organic solvents compared to the naphthalene backbone of Naphthalene-1,4-dicarbaldehyde. These derivatives are synthesized via nucleophilic substitution and are used in coordination chemistry, forming ligands for metal-organic frameworks (MOFs) . Unlike this compound, their smaller aromatic core reduces π-π stacking interactions, influencing their crystallinity and reactivity .

| Property | This compound | 2,5-Bis(3-methylbutoxy)benzene-1,4-dicarbaldehyde |

|---|---|---|

| Core Structure | Naphthalene | Benzene |

| Functional Groups | Aldehyde (CHO) | Aldehyde (CHO), Alkoxy (OR) |

| Solubility | Limited data; likely low | Enhanced by alkoxy groups |

| Applications | Supramolecular frameworks | MOF ligands, coordination chemistry |

| Safety Profile | Harmful (H302, H312, H332) | Not reported |

Naphthalene-1,4-dicarboxylic Acid (C₁₂H₈O₄)

This dicarboxylic acid derivative (CAS: 605-70-9) replaces aldehyde groups with carboxylic acids. The acidic protons enable coordination to metals and participation in condensation reactions, making it valuable in polymer synthesis (e.g., polyamides, polyesters). Unlike the aldehyde, it is less reactive toward nucleophiles but exhibits higher thermal stability .

Naphthalene-1,4-dicarbonitrile (C₁₂H₆N₂)

With nitrile groups replacing aldehydes, this compound (CAS: 3029-30-9) is electron-deficient, favoring reactions with nucleophiles. It serves as a precursor for conductive polymers and dyes. Its higher melting point (208–212°C) compared to the liquid state of this compound reflects stronger intermolecular interactions .

Naphthalene-1,4-dione Derivatives

Naphthoquinones like 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione (C₁₃H₈O₃) feature ketone groups instead of aldehydes. These compounds exhibit redox activity and biological effects, such as BRD4 inhibition (IC₅₀ < 1 μM) and cytotoxicity against cancer cell lines . Unlike the aldehyde, their bioactivity stems from quinone-mediated oxidative stress and intercalation with biomolecules .

| Property | This compound | Naphthalene-1,4-dione Derivatives |

|---|---|---|

| Reactivity | Nucleophilic addition | Redox reactions, electron transfer |

| Biological Activity | Limited data | Antitumor, antimicrobial |

| Thermal Stability | Stable under inert conditions | Decomposes at high temperatures |

Key Research Findings

- Synthetic Utility: this compound’s bifunctional aldehydes enable one-pot condensations, such as forming dihydropyridyl derivatives with amino-pyridines .

- Safety Limitations : Its classification as harmful (Category 4 acute toxicity) restricts handling to controlled environments .

- Comparative Reactivity: Alkoxy-substituted benzene-dicarbaldehydes exhibit higher solubility, while naphthoquinones show superior bioactivity .

生物活性

Naphthalene-1,4-dicarbaldehyde (NDC) is an organic compound with significant biological activity, primarily attributed to its chemical structure, which features two aldehyde groups attached to a naphthalene ring. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science. This article explores the biological activities of NDC, its mechanisms of action, and relevant research findings.

NDC has the molecular formula CHO and is characterized by its dual aldehyde functional groups. The synthesis typically involves bromination of naphthalene followed by reactions with n-butyllithium and dimethylformamide under controlled conditions. The ability to form Schiff bases with primary amines is a key aspect of its reactivity, making it useful in various applications.

Mechanisms of Biological Activity

The biological activity of NDC can be attributed to several mechanisms:

- Formation of Schiff Bases : The aldehyde groups can react with primary amines to form stable Schiff bases, which are often utilized in fluorescent probes for detecting biological molecules such as glutathione (GSH) and cysteine .

- Fluorescent Probes : NDC derivatives have been developed as fluorescence chemosensors. For instance, 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) has shown capability in detecting GSH in live cells using two-photon microscopy . This property is crucial for medical diagnostics, particularly in predicting sepsis outcomes.

- Anticancer Potential : Research indicates that NDC may have applications in drug development aimed at treating cancer. Its ability to interact with biological molecules suggests potential pathways for therapeutic intervention.

Fluorescent Detection of Biothiols

A study demonstrated that NDC derivatives could selectively detect biothiols like GSH. The reaction kinetics indicated that the fluorescence intensity peaked within 30 minutes after the addition of GSH, suggesting rapid interaction rates .

| Compound | Detection Method | Target Molecule | Time to Peak Intensity |

|---|---|---|---|

| MNDA | Two-photon microscopy | GSH | 30 minutes |

| NDA | HPLC-Mass Spectrometry | GSH | 30 minutes |

Anticancer Research

In anticancer research, NDC's reactivity with cellular components has been explored. Its potential to form adducts with DNA or proteins could lead to cytotoxic effects on cancer cells. Preliminary studies suggest that modifications to the naphthalene ring can enhance its selectivity towards cancerous tissues while minimizing effects on normal cells.

Safety and Toxicity

While exploring the biological activities of NDC, it is essential to consider safety profiles. Toxicological assessments indicate that compounds with aldehyde functionalities can exhibit varying degrees of toxicity depending on their concentration and exposure duration. Regulatory bodies have classified certain naphthalene derivatives based on their carcinogenic potential; however, specific data on NDC's toxicity remains limited and warrants further investigation .

常见问题

Q. What are the critical safety protocols for handling and storing Naphthalene-1,4-dicarbaldehyde in laboratory settings?

- Methodological Answer : Safe handling requires using a BS-approved fume cupboard to minimize inhalation exposure. Personnel must wear nitrile gloves, lab coats, and eye protection. Storage should be in tightly sealed containers away from heat and light, in cool, well-ventilated areas. Contaminated clothing must be removed immediately and washed thoroughly. Avoid storing or consuming food in the same area. Post-handling, wash hands and exposed skin with soap and water . Spills should be contained using sand or vermiculite, transferred to approved containers, and disposed of by specialists. Note that toxicological data (e.g., acute toxicity: H302, H312, H332) are limited, so assume a precautionary approach .

Q. How is this compound synthesized, and what are the key reaction parameters?

- Methodological Answer : A common synthesis involves reacting 1,4-dibromonaphthalene with aldehydes under palladium catalysis or via oxidation of naphthalene derivatives. For example, in the synthesis of bis-dihydropyridyl derivatives, refluxing 1,4-dibromonaphthalene (5.0 g, 17.48 mmol) with amino-propionitrile derivatives in acetic acid at 120°C for 48 hours under nitrogen yields the target compound. Key parameters include maintaining anhydrous conditions, precise stoichiometry, and inert gas purging to prevent side reactions .

Q. What spectroscopic and structural characterization methods are used to confirm the identity of this compound?

- Methodological Answer : FT-IR identifies aldehyde C=O stretches (~1680–1720 cm⁻¹). ¹H NMR (400 MHz, DMSO-d₆) shows characteristic aldehyde proton signals at δ 10.1–10.3 ppm and aromatic protons at δ 7.8–8.5 ppm. X-ray crystallography (e.g., space group Pca2₁, a = 16.98 Å, b = 7.52 Å, c = 20.80 Å) confirms the planar naphthalene core and aldehyde substituent geometry. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 184.1940 (C₁₂H₈O₂) .

Advanced Research Questions

Q. How can this compound be utilized in designing supramolecular frameworks, and what challenges arise in optimizing crystallinity?

- Methodological Answer : The compound serves as a linear linker in hydrogen-bonded frameworks (e.g., binary SOFs) due to its two aldehyde groups. For instance, reacting it with amino-functionalized ligands (e.g., 3-amino-3-(4-pyridinyl)-propionitrile) in a 1:2 molar ratio in DMF at 80°C forms 2D networks. Challenges include achieving high porosity while avoiding interpenetration. Crystallinity optimization requires slow diffusion methods (e.g., layering ethanol into DMF solutions) and controlling solvent polarity. PXRD and gas adsorption (N₂ at 77 K) assess framework integrity and surface area (~300–500 m²/g) .

Q. What advanced analytical techniques resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) are addressed via in silico QSAR modeling (e.g., EPA TEST software) to predict LD₅₀ and bioaccumulation factors. Experimental validation includes Ames tests (TA98 strain) for mutagenicity and zebrafish embryo assays (OECD 236) for developmental toxicity. Cross-referencing with structurally similar compounds (e.g., anthracene-dicarbaldehydes) helps infer ecotoxicological endpoints when data are sparse .

Q. How do reaction conditions influence the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : Regioselectivity in condensation reactions (e.g., with amines) is controlled by solvent polarity and catalyst choice. In acetic acid, the aldehyde groups preferentially react with primary amines (e.g., aniline) at the 1,4-positions, forming Schiff bases. DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing substituents on the naphthalene ring lower the activation energy for nucleophilic attack at the para-aldehyde. Reaction monitoring via HPLC-DAD (C18 column, acetonitrile/water gradient) quantifies intermediates and confirms >95% selectivity under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。